molecular formula C21H19N3O2 B2654750 1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1326824-53-6

1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2654750
M. Wt: 345.402
InChI Key: RSFRJGVURUKGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EMOQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. EMOQ is a heterocyclic compound that belongs to the quinoline family and has a unique structure that makes it an interesting target for researchers.

Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

Research has shown that certain quinoline derivatives exhibit significant antimicrobial and antifungal activities, comparable to standard antibiotics. They have also been studied for their mosquito larvicidal activity against Culex quinquefasciatus larvae, with some compounds proving lethal for mosquito larvae (Rajanarendar et al., 2010).

Anti-Inflammatory and Analgesic Properties

Quinoline derivatives have been synthesized and evaluated for their potential as non-steroidal anti-inflammatory and analgesic agents. Some of these compounds have shown promising activity in vivo, suggesting their utility in pain management and inflammation control (Wagle, Adhikari, & Kumari, 2008).

Anticancer Potential

Studies indicate that certain quinoline derivatives possess potential anticancer properties. For instance, some compounds were evaluated for their in vitro anticancer activities, with notable effectiveness against specific cancer cell lines, suggesting their potential in cancer therapy (Salahuddin, Mazumder, & Shaharyar, 2014).

Corrosion Inhibition

Quinoline compounds have been theoretically studied for their effectiveness as corrosion inhibitors for metals in certain environments. Quantum chemical calculations have shown a correlation between the molecular structure of quinolines and their inhibition efficiency, making them useful in industrial applications (Zarrouk et al., 2014).

Antimicrobial Properties of Novel Derivatives

Novel quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, exhibiting significant antibacterial and antifungal effects. These studies contribute to the development of new antimicrobial agents (Kategaonkar et al., 2010).

properties

IUPAC Name

1-ethyl-6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-14(3)8-9-18(16)24)21-22-20(23-26-21)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFRJGVURUKGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.